molecular formula C7H10O3 B13435795 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3

5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3

Katalognummer: B13435795
Molekulargewicht: 145.17 g/mol
InChI-Schlüssel: IUFQZPBIRYFPFD-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with formaldehyde in the presence of a base, followed by acid-catalyzed cyclization . The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours.

Industrial Production Methods

Industrial production of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is then purified using techniques such as distillation or crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3 has diverse applications in scientific research:

Wirkmechanismus

The mechanism by which 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3 exerts its effects involves interactions with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its furanone ring can participate in various chemical reactions, modulating biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3 is unique due to its specific structural features, such as the ethyl and methyl groups on the furanone ring, which contribute to its distinct aroma and reactivity. Its deuterated form is particularly valuable in research for tracing metabolic pathways and studying reaction mechanisms .

Eigenschaften

Molekularformel

C7H10O3

Molekulargewicht

145.17 g/mol

IUPAC-Name

4-hydroxy-3-methyl-2-(2,2,2-trideuterioethyl)-2H-furan-5-one

InChI

InChI=1S/C7H10O3/c1-3-5-4(2)6(8)7(9)10-5/h5,8H,3H2,1-2H3/i1D3

InChI-Schlüssel

IUFQZPBIRYFPFD-FIBGUPNXSA-N

Isomerische SMILES

[2H]C([2H])([2H])CC1C(=C(C(=O)O1)O)C

Kanonische SMILES

CCC1C(=C(C(=O)O1)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.